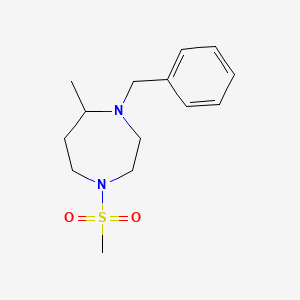
3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and division. This may be one reason why the compound has shown activity against cancer cells, as these cells often have abnormal growth and division patterns.
Biochemical and Physiological Effects
Studies have shown that 3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of certain cancer cells in vitro, suggesting that it may have potential as an anticancer agent. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects in animal models, indicating that it may have potential for use in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize, making it readily available for use in research. Additionally, the compound has shown promising activity against certain types of cancer cells, making it a potential candidate for further development as an anticancer agent. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it more difficult to optimize its activity and selectivity for specific targets.
Direcciones Futuras
There are several future directions for research on 3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide. One area of interest is further investigation of the compound's mechanism of action, which may help to identify specific targets for drug development. Additionally, studies could be conducted to optimize the compound's activity and selectivity for specific targets, as well as to evaluate its potential for use in combination with other anticancer agents. Finally, studies could be conducted to investigate the compound's potential for use in other areas, such as pain and inflammation.
Métodos De Síntesis
The synthesis of 3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide involves several steps. One common method involves the reaction of 3-fluoro-2-nitrotoluene with thioamide, followed by reduction and sulfonation to yield the final product. Other methods may also be used, depending on the specific application and desired properties of the compound.
Aplicaciones Científicas De Investigación
3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has been studied for its potential applications in a variety of scientific research areas. One area of interest is medicinal chemistry, where the compound has been investigated for its potential as a drug candidate. Studies have shown that the compound exhibits promising activity against certain types of cancer cells, making it a potential candidate for further development as an anticancer agent.
Propiedades
IUPAC Name |
3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2S2/c1-8-9(12)4-3-5-10(8)18(15,16)14(2)11-13-6-7-17-11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAADOUWWIYZGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)N(C)C2=NC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N,2-dimethyl-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-[(2-hydroxycyclopentyl)methyl]urea](/img/structure/B7591141.png)


![Methyl 3-[(3,3-dimethylpyrrolidine-1-carbonyl)amino]-2-methylbenzoate](/img/structure/B7591150.png)
![1-[4-Methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7591151.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-methyl-2-(5-methylfuran-2-yl)piperidin-1-yl]ethanone](/img/structure/B7591161.png)

![4-[(4-Cyclopentyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7591180.png)

![3-[5-(2-Chlorophenyl)-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B7591200.png)



